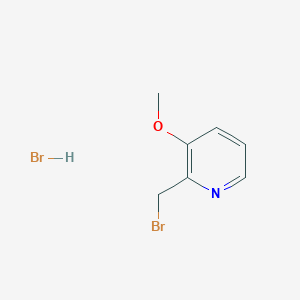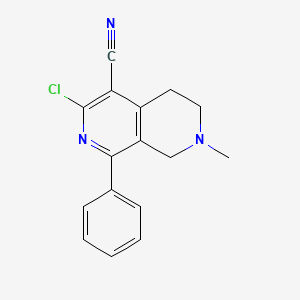
2-(Bromomethyl)-3-methoxypyridine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)-3-methoxypyridine hydrobromide is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromomethyl group and a methoxy group attached to a pyridine ring. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-3-methoxypyridine hydrobromide typically involves the bromination of 3-methoxypyridine. One common method is the reaction of 3-methoxypyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like carbon tetrachloride (CCl4) at elevated temperatures. The bromination process yields 2-(Bromomethyl)-3-methoxypyridine, which is then converted to its hydrobromide salt by treatment with hydrobromic acid (HBr) .
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound can be optimized by using more efficient and environmentally friendly methods. One such method involves the use of electrochemical bromination, where bromine is generated in situ from hydrobromic acid in a flow electrochemical reactor. This method minimizes the use of hazardous reagents and reduces waste production .
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromomethyl)-3-methoxypyridine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form corresponding substituted pyridine derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives.
Oxidation Reactions: Aldehydes or carboxylic acids.
Reduction Reactions: Methyl-substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-(Bromomethyl)-3-methoxypyridine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes .
Mecanismo De Acción
The mechanism of action of 2-(Bromomethyl)-3-methoxypyridine hydrobromide involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide
- 2-(Bromomethyl)pyridine hydrobromide
- 2-(Chloromethyl)pyridine hydrochloride
Comparison
2-(Bromomethyl)-3-methoxypyridine hydrobromide is unique due to the presence of both a bromomethyl group and a methoxy group on the pyridine ring. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds. For example, the methoxy group can influence the electron density on the pyridine ring, affecting the compound’s reactivity in substitution and oxidation reactions. Additionally, the presence of the methoxy group can enhance the compound’s solubility in organic solvents, making it more versatile for various applications .
Propiedades
Fórmula molecular |
C7H9Br2NO |
|---|---|
Peso molecular |
282.96 g/mol |
Nombre IUPAC |
2-(bromomethyl)-3-methoxypyridine;hydrobromide |
InChI |
InChI=1S/C7H8BrNO.BrH/c1-10-7-3-2-4-9-6(7)5-8;/h2-4H,5H2,1H3;1H |
Clave InChI |
XGKGWIUTVUFSDP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=CC=C1)CBr.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Butanamide, N-[(5-butyl-1,2,3,4-tetrahydro-1-naphthalenyl)methyl]-](/img/structure/B11840475.png)
![2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B11840476.png)
![2-(4-Chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11840479.png)


![5-chloro-3-iodo-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B11840493.png)
